2-(6-Methylpyridin-2-yl)morpholine
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Overview
Description
2-(6-Methylpyridin-2-yl)morpholine is a heterocyclic organic compound with the molecular formula C10H14N2O. It consists of a morpholine ring substituted with a 6-methylpyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(6-Methylpyridin-2-yl)morpholine involves the reaction of 2-chloro-6-methylpyridine with morpholine under basic conditions. The reaction typically uses a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- Quinolinyl-pyrazoles
Uniqueness
2-(6-Methylpyridin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and organic environments .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(12-8)10-7-11-5-6-13-10/h2-4,10-11H,5-7H2,1H3 |
InChI Key |
GACANOMBWRJYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CNCCO2 |
Origin of Product |
United States |
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